N-(2-hydroxyphenyl)-2-methoxybenzamide
Overview
Description
N-(2-hydroxyphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Molecular Structure Analysis : N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, has been studied for its molecular structure and the influence of intermolecular interactions on molecular geometry, which is important for understanding the rotational conformation of aromatic rings (Karabulut et al., 2014).
Gas-Phase Electron Diffraction Studies : The structures of 2-hydroxybenzamide and 2-methoxybenzamide have been determined in the gas phase, providing insights into intramolecular hydrogen bonding, which is critical for understanding the properties of these compounds (Aarset et al., 2013).
Antiviral Activity : N-phenylbenzamide derivatives, including compounds similar to N-(2-hydroxyphenyl)-2-methoxybenzamide, have shown potential as inhibitors of Enterovirus 71, suggesting applications in antiviral drug development (Ji et al., 2013).
Biosensor Development : A biosensor based on a modified carbon paste electrode with compounds including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a structurally similar compound, was developed for the determination of glutathione and piroxicam, indicating applications in analytical chemistry (Karimi-Maleh et al., 2014).
Hepatoprotective Activities : Derivatives of phenolic amides, including compounds structurally similar to this compound, have shown significant hepatoprotective activities, which can be valuable in developing treatments against liver diseases (Byun et al., 2010).
Chemical Kinetics in Alkaline Media : The kinetics of hydrolysis of compounds including N-(2'-methoxyphenyl)benzamide under highly alkaline conditions have been studied, which is important for understanding their stability and reaction mechanisms (Sim et al., 2009).
Antibacterial Properties : Studies on 3-Methoxybenzamide derivatives, similar to this compound, have revealed their potential as inhibitors of bacterial cell division, pointing to possible applications in developing new antibacterial agents (Ohashi et al., 1999).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-2-6-10(13)14(17)15-11-7-3-4-8-12(11)16/h2-9,16H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTBQNUMHOXYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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